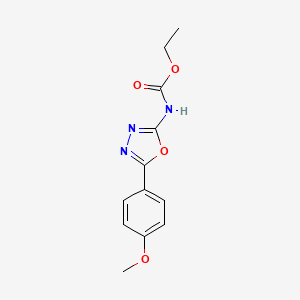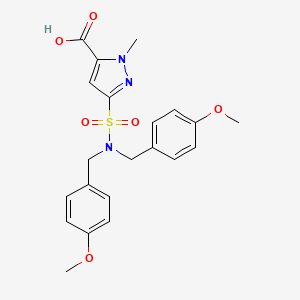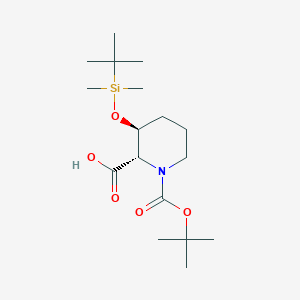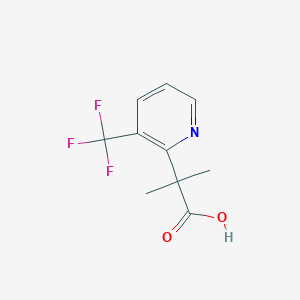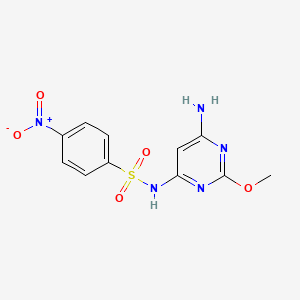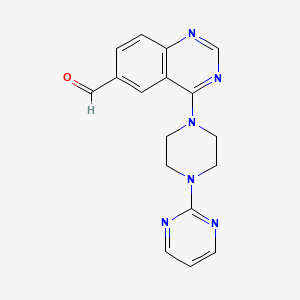
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core substituted with a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a quinazoline derivative is reacted with a pyrimidinyl-piperazine under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
類似化合物との比較
Similar Compounds
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-ol: Similar structure but with a butanol group instead of an aldehyde.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine dihydrochloride: Contains an amine group and is used in different chemical contexts.
Uniqueness
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
| 648449-26-7 | |
分子式 |
C17H16N6O |
分子量 |
320.3 g/mol |
IUPAC名 |
4-(4-pyrimidin-2-ylpiperazin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C17H16N6O/c24-11-13-2-3-15-14(10-13)16(21-12-20-15)22-6-8-23(9-7-22)17-18-4-1-5-19-17/h1-5,10-12H,6-9H2 |
InChIキー |
XYFAOBQDODWYFS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=NC3=C2C=C(C=C3)C=O)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


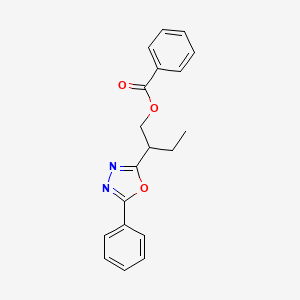
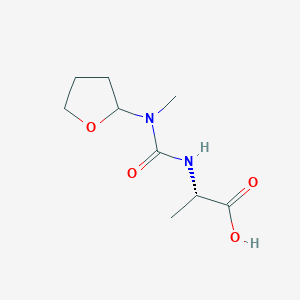

![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

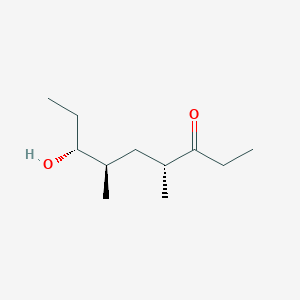
![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
